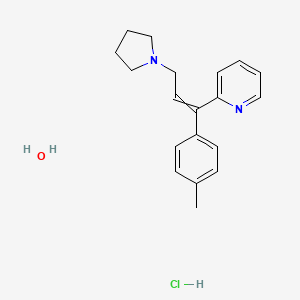
Triprolidine hydrate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triprolidine hydrochloride monohydrate is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. It is commonly used for the symptomatic relief of allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. This compound is also found in various cold and allergy medications to alleviate symptoms like sneezing, runny nose, and itchy eyes .
準備方法
Synthetic Routes and Reaction Conditions
Triprolidine hydrochloride monohydrate is synthesized through a multi-step process. The synthesis begins with the reaction of 4-methylbenzaldehyde with pyrrolidine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with 2-bromopyridine under basic conditions to yield triprolidine. The final step involves the conversion of triprolidine to its hydrochloride monohydrate form by reacting it with hydrochloric acid in the presence of water .
Industrial Production Methods
Industrial production of triprolidine hydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in batch reactors, followed by crystallization and purification steps to obtain the monohydrate form .
化学反応の分析
Types of Reactions
Triprolidine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyridine derivatives .
科学的研究の応用
Triprolidine hydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: It serves as a tool to study histamine H1 receptor interactions and their role in allergic responses.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in treating allergic conditions.
Industry: The compound is utilized in the formulation of over-the-counter cold and allergy medications .
作用機序
Triprolidine hydrochloride monohydrate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This blockade leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic and sedative properties, contributing to its overall therapeutic effects .
類似化合物との比較
Similar Compounds
- Chlorpheniramine maleate
- Diphenhydramine hydrochloride
- Brompheniramine maleate
- Promethazine hydrochloride
Uniqueness
Compared to other first-generation antihistamines, triprolidine hydrochloride monohydrate is known for its relatively rapid onset of action and effectiveness in relieving allergic symptoms. Its combination with other agents like pseudoephedrine enhances its efficacy in treating nasal congestion and other upper respiratory symptoms .
特性
分子式 |
C19H25ClN2O |
|---|---|
分子量 |
332.9 g/mol |
IUPAC名 |
2-[1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrate;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH.H2O/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;;/h2-3,6-12H,4-5,13-15H2,1H3;1H;1H2 |
InChIキー |
CUZMOIXUFHOLLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156782.png)
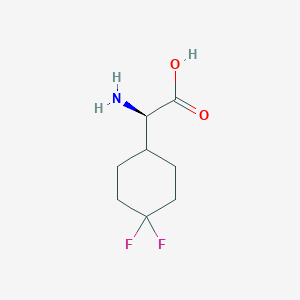
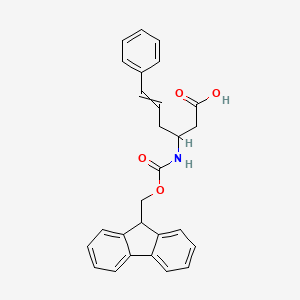

![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
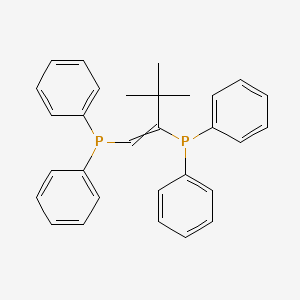
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
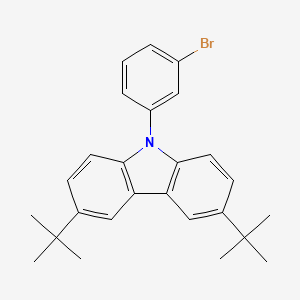
![N-[(4-tert-butylphenyl)[2-(dicyclohexylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15156834.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
